molecular formula C17H14FN5O B12402757 2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile

2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile

Cat. No.: B12402757
M. Wt: 323.32 g/mol
InChI Key: YIDVVQGSCVWPGO-UHFFFAOYSA-N
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Description

2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potent inhibitory activity against leucine-rich repeat kinase 2 (LRRK2), which has been genetically linked to Parkinson’s disease . The compound’s unique structure allows it to penetrate the brain effectively, making it a promising candidate for therapeutic applications.

Preparation Methods

The synthesis of 2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile involves several stepsThe reaction conditions often require the use of strong bases and high temperatures to achieve the desired product . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile involves the inhibition of LRRK2 kinase activity. The compound binds to the ATP-binding site of LRRK2, preventing the phosphorylation of its substrates. This inhibition leads to a decrease in the downstream signaling pathways that are involved in the progression of Parkinson’s disease .

Properties

Molecular Formula

C17H14FN5O

Molecular Weight

323.32 g/mol

IUPAC Name

2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile

InChI

InChI=1S/C17H14FN5O/c18-15-11(8-19)2-1-3-12(15)13-9-20-16-14(13)17(22-10-21-16)23-4-6-24-7-5-23/h1-3,9-10H,4-7H2,(H,20,21,22)

InChI Key

YIDVVQGSCVWPGO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=NC3=C2C(=CN3)C4=CC=CC(=C4F)C#N

Origin of Product

United States

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